5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Beschreibung

Chemical Structure and Synthesis

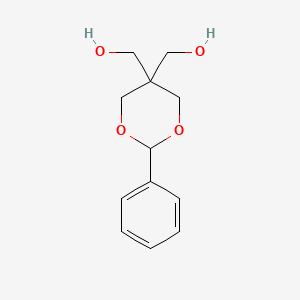

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (CAS 2425-41-4) is a bicyclic compound with a 1,3-dioxane ring adopting a chair conformation, where the 2-phenyl substituent occupies an equatorial position . The molecule crystallizes in an orthorhombic system (space group C222₁) with lattice parameters a = 6.2654 Å, b = 10.4593 Å, and c = 34.5285 Å, forming chains via O–H⋯O hydrogen bonds (e.g., O4–H4O⋯O3, 2.19 Å) . Its synthesis involves the reaction of 2,2-bis(hydroxymethyl)-1,3-propanediol with benzaldehyde in DMF, catalyzed by iodine-loaded activated carbon, yielding an 80% product after recrystallization .

Applications

This compound serves as a precursor in polymer chemistry, particularly for synthesizing poly(alkylene terephthalate) vitrimers. When copolymerized with dimethyl terephthalate and diols (e.g., ethylene glycol), it forms linear copolyesters with pendant ketal groups. Acid-promoted debenzalation releases free hydroxyl groups, enabling thermal transesterification to produce rigid thermosets with adjustable cross-linking . Additionally, it exhibits insecticidal and anti-foaming properties, as demonstrated in studies by Yuan et al. (2005) .

Eigenschaften

IUPAC Name |

[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWCGYXHBIWIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)C2=CC=CC=C2)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178947 | |

| Record name | m-Dioxane-5,5-dimethanol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2425-41-4 | |

| Record name | 2-Phenyl-1,3-dioxane-5,5-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-o-benzylidinepentaerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2425-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Dioxane-5,5-dimethanol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONO-BENZALPENTAERYTHRITOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONO-O-BENZYLIDINEPENTAERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KS02OV17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Polar Aprotic Solvents with Iodine Catalysis

Source introduces a non-aqueous approach using dimethylformamide (DMF) as the solvent and iodine as a catalyst. In this method, 4.0 g (30 mmol) of pentaerythritol is heated to 353 K in 20 mL DMF, followed by the addition of 0.5 g iodine (23.6% active carbon load) and 30 mL benzaldehyde. The reaction proceeds at 353–363 K for 5 hours, after which the mixture is filtered hot, evaporated, and washed with sodium bicarbonate. Recrystallization from ethyl acetate yields 5.5 g (80%) of product with a melting point of 408 K. The use of iodine enhances reaction kinetics, likely through Lewis acid catalysis, while DMF’s high boiling point facilitates elevated temperatures.

Hybrid Aqueous-Organic Systems

Source modifies the aqueous method by incorporating dimethyl sulfoxide (DMSO) during purification. After initial acetalization in water with HCl, the crude product is dissolved in DMSO and precipitated with diethyl ether. This step removes unreacted benzaldehyde and pentaerythritol, achieving a purity >98% as confirmed by gas chromatography (GC).

Reaction Optimization and Kinetic Considerations

Temperature Dependence

Comparative studies indicate that reaction rates increase linearly with temperature. At 35°C, acetal formation completes within 1 hour, whereas at 80–100°C, the reaction time reduces to 40 minutes. However, higher temperatures risk side reactions, such as oxidation of benzaldehyde to benzoic acid, necessitating strict temperature control.

Purification and Characterization

Recrystallization solvents critically influence product purity and crystal morphology. Toluene recrystallization (sources) yields larger, well-defined crystals compared to ethyl acetate (source), as evidenced by melting point consistency:

| Solvent | Melting Point (°C) | Purity (% GC) |

|---|---|---|

| Toluene | 133.5–137 | >98.0 |

| Ethyl Acetate | 135–138 | 98.0 |

Nuclear magnetic resonance (NMR) analysis (source) confirms the structure:

- ¹H NMR (DMSO-d₆) : δ 7.45–7.25 (m, 5H, Ar–H), 5.55 (s, 1H, acetal CH), 3.69 (d, J = 5.2 Hz, 2H), 3.26 (d, J = 5.0 Hz, 2H).

- ¹³C NMR : δ 138.76 (C), 128.59 (CH), 127.95 (2×CH), 126.14 (2×CH), 100.66 (acetal CH), 69.06 (2×CH₂), 60.97 (CH₂), 59.48 (CH₂).

Comparative Analysis of Methodologies

The table below summarizes key parameters across reported methods:

| Parameter | Aqueous/HCl | DMF/I₂ | Hybrid |

|---|---|---|---|

| Solvent | Water | DMF | Water/DMSO |

| Catalyst | HCl | I₂/Carbon | HCl |

| Temperature (°C) | 25–35 | 80–90 | 80 |

| Time (h) | 1–5 | 5 | 2 |

| Yield (%) | 80 | 80 | 85 |

| Purity (%) | >98 | 98 | >98 |

The aqueous/HCl method offers environmental advantages due to water’s low toxicity, while the DMF/I₂ system enables faster kinetics at the expense of solvent handling. The hybrid approach balances purity and efficiency, though it introduces DMSO, which complicates waste disposal.

Industrial-Scale Considerations

For large-scale production, the aqueous method is preferred due to lower solvent costs and simpler infrastructure. Source’s protocol, yielding 175 g per mole of pentaerythritol, is readily scalable. However, residual HCl must be neutralized with sodium bicarbonate to prevent equipment corrosion.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Products include phenylacetic acid and 5,5-bis(formyl)-2-phenyl-1,3-dioxane.

Reduction: Products include this compound alcohols.

Substitution: Products include brominated or nitrated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane serves as a precursor in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing other complex organic molecules .

Insecticidal Properties

Research has demonstrated that this compound exhibits insecticidal properties. It has been studied for its effectiveness against various insect pests, contributing to agricultural applications where pest control is essential .

Anti-Foaming Agent

The compound also possesses anti-foaming properties, making it useful in industrial applications where foam formation is undesirable. This characteristic is particularly beneficial in processes such as fermentation and chemical manufacturing .

Pharmaceutical Applications

Due to its unique chemical structure, this compound has potential applications in pharmaceuticals. It can be utilized as an intermediate in the synthesis of biologically active compounds or drug formulations .

Case Study 1: Insecticidal Efficacy

A study conducted by Yuan et al. (2005) evaluated the insecticidal efficacy of various dioxane derivatives, including this compound. The results indicated that this compound effectively reduced pest populations in controlled environments, suggesting its potential for agricultural use .

Case Study 2: Anti-Foaming Applications

In industrial settings, the application of this compound as an anti-foaming agent was explored. The findings showed a significant reduction in foam formation during fermentation processes, enhancing product yield and quality .

Wirkmechanismus

The mechanism of action of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane involves its interaction with various molecular targets. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The dioxane ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Conformational Differences

Physical and Chemical Properties

- Hydrogen Bonding: The hydroxymethyl derivative forms intermolecular O–H⋯O bonds (2.19 Å), while brominated analogs lack H-bond donors, relying on halogen interactions for crystal packing .

- Thermal Stability : The hydroxymethyl derivative decomposes at ~300°C, whereas brominated analogs show lower thermal stability due to C–Br bond cleavage (~200°C) .

- Reactivity : Brominated derivatives undergo facile nucleophilic substitution (e.g., with amines or thiols), making them versatile intermediates. In contrast, nitro-substituted dioxanes are highly reactive toward reducing agents .

Research Findings and Data Tables

Crystallographic Data Comparison

Thermal Properties

| Compound | Melting Point (°C) | Decomposition Temperature (°C) |

|---|---|---|

| This compound | 135 | 300 |

| 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | 98 | 200 |

| 5,5-Dimethyl-2-nitro-1,3-dioxane | 152 | Explodes at 180 |

Biologische Aktivität

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (C₁₂H₁₆O₄) is a compound of interest due to its potential biological activities, particularly in the fields of organic synthesis and pharmacology. This article synthesizes existing research on its biological activity, focusing on its insecticidal properties, mechanisms of action, and structural characteristics.

Chemical Structure and Properties

This compound features a dioxane ring structure with two hydroxymethyl groups and a phenyl substituent. The molecular formula indicates a relatively complex structure that contributes to its biological activity.

Structural Characteristics

- Molecular Formula : C₁₂H₁₆O₄

- CAS Number : 2425-41-4

- Conformation : The 1,3-dioxane ring adopts a chair conformation, with the phenyl group occupying an equatorial position, which may influence its interaction with biological targets .

Insecticidal Properties

Research indicates that this compound exhibits insecticidal properties. The compound has been studied for its efficacy against various insect pests, suggesting potential applications in agricultural pest management.

Case Study : A study conducted by Yuan et al. (2005) demonstrated that derivatives of 1,3-dioxanes showed significant insecticidal activity against common agricultural pests. The mechanism of action is believed to involve disruption of metabolic pathways in insects, although specific pathways for this compound are still under investigation .

The biological activity of this compound can be attributed to:

- Hydrogen Bonding : The hydroxymethyl groups can form hydrogen bonds with biomolecules, potentially influencing enzyme activity or receptor interactions .

- Reactivity of the Dioxane Ring : The dioxane structure may facilitate interactions with various biological targets due to its unique electronic properties and sterics.

Research Findings

Recent studies have explored the synthesis and characterization of this compound along with its derivatives. Notable findings include:

- Synthesis Techniques : Various synthetic routes have been developed to produce this compound with high yields (up to 80% in some cases) .

- Pharmacological Potential : Preliminary studies suggest that this compound may possess properties suitable for drug development due to favorable pharmacokinetic profiles .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Insecticidal Activity | Pharmacological Potential | Structural Features |

|---|---|---|---|

| 5-Methyl-2-phenyl-1,3-dioxane | Yes | Moderate | Methyl group enhances lipophilicity |

| 5-Hydroxy-2-(4-chlorophenyl)-1,3-dioxane | Yes | High | Chlorine substituent increases potency |

| 5-Bromo-2-phenyl-1,3-dioxane | Moderate | Low | Bromine enhances reactivity |

Q & A

Q. What are the standard methods for synthesizing 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, and how are reaction conditions optimized?

The compound is synthesized via acid-catalyzed condensation of 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol) with benzaldehyde. A typical procedure involves heating the diol and aldehyde in the presence of p-toluenesulfonic acid (PTSA) as a catalyst in a polar aprotic solvent like N,N-dimethylformamide (DMF) at 90–100°C for 5 hours. Post-reaction, the product is isolated by solvent evaporation, washed with aqueous sodium bicarbonate to neutralize residual acid, and recrystallized from ethyl acetate (yield ~70%) . Optimization focuses on:

- Catalyst loading : Excess PTSA accelerates reaction kinetics but may increase side products.

- Solvent choice : DMF enhances solubility of reactants, while ethyl acetate aids in purification.

- Stoichiometry : A slight excess of benzaldehyde (1.1–1.2 eq) ensures complete diol conversion.

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (in 1,1,2,2-tetrachloroethane-d₂) identifies exocyclic methylene protons (singlets at 4.33 and 4.80 ppm) and the benzylic proton (5.50 ppm) .

- Melting Point Analysis : Sharp melting at 135°C confirms purity .

- Elemental Analysis : Validates molecular formula (C₁₂H₁₆O₄) and >98% purity .

- X-ray Crystallography : Resolves chair-shaped 1,3-dioxane ring conformation and hydrogen-bonding networks in the solid state .

Q. How should stability and storage conditions be managed to prevent degradation?

The compound is stable under inert atmospheres but degrades over time, particularly in the presence of moisture or oxidizers. Recommendations:

Q. What precautions are essential for safe laboratory handling?

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Toxicity : Acute oral LD₅₀ (rat) is 103 mg/kg; minimize skin contact and implement spill protocols .

Advanced Research Questions

Q. How is this compound utilized in the synthesis of poly(butylene terephthalate) (PBT) vitrimers, and what methodological steps ensure network formation?

The compound acts as a ketal-protected diol (BPO) in PBT copolymers. During solid-state polymerization:

Incorporation : BPO is copolymerized with PBT precursors, forming amorphous regions with BD-T and BPO-T repeat units.

In-situ Deprotection : Heating during injection molding removes the benzal group, generating free hydroxyls that crosslink the polymer.

Kinetic Control : Catalyst content (e.g., 1,5-cyclooctadiene rhodium complexes) and processing temperatures (250°C) tune network dynamics. Stress relaxation is monitored via rheology (storage modulus G' and loss modulus G'') .

Q. What challenges arise in solid-state polymerization, and how are monomer feed ratios optimized?

Challenges include:

- Volatility Loss : BPO’s volatility reduces incorporation efficiency. Solutions include using excess monomer (10–15% above stoichiometric) and sealed reactors.

- Crystallinity : PBT homopolymer blocks dominate crystalline domains, limiting BPO-T unit integration. Feed ratios of 5–10% BPO yield optimal amorphous-crystalline balance .

Q. What mechanisms underlie its acute toxicity, and how are these studied experimentally?

Rat LD₅₀ studies (103 mg/kg) suggest hepatorenal toxicity via metabolic activation of the dioxane ring. Methodologies:

Q. How do hydrogen-bonding networks influence crystallographic properties?

X-ray studies show intermolecular O–H···O bonds between hydroxyl groups, forming herringbone ribbons along the b-axis. This network:

Q. How is stress relaxation behavior evaluated in BPO-derived vitrimers, and what role do dynamic bonds play?

Stress relaxation is quantified via:

- Rheometry : Time-dependent decay of G' at 250°C reflects bond exchange kinetics.

- Arrhenius Analysis : Activation energy (Eₐ) is derived from temperature sweeps (e.g., Eₐ ≈ 85 kJ/mol for BPO-PBT).

Dynamic ketal bonds enable network reconfiguration, granting reprocessability while retaining tensile strength (~45 MPa) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.